2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid is a compound that belongs to the class of difluoromethylated heterocyclic acidsThe presence of the difluoromethyl group in the pyrazole ring enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the use of difluoroacetic acid as a fluorine source. One common method includes the addition of difluoroacetic acid to an alpha, beta-unsaturated ester, followed by alkaline hydrolysis to obtain the intermediate carboxylic acid. This intermediate is then condensed and cyclized with methyl hydrazine in the presence of a catalyst to yield the final product . Another method involves the use of propiolic alcohol, sodium hydroxide, and chlorine bleach, followed by catalytic esterification using nanoscale titanium dioxide .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The use of difluoroacetic acid and its derivatives as fluorine building blocks is common in industrial settings. The reaction conditions are optimized to ensure high yield and purity of the final product, with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with amino acid residues in proteins, affecting their function. For example, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain, leading to antifungal effects .
Comparison with Similar Compounds
2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure but differs in the position of the carboxylic acid group.
Difluoromethyl pyrazole derivatives: These compounds have similar difluoromethyl groups but may have different substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-5-4-13(9(2,3)8(14)15)12-6(5)7(10)11/h4,7H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXZIGHMNOHXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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